3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-3-1-5-11-6-2-4-10-8(7)11/h1,3,5H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLRRXZXSSMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=CC=CN2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with β-ketoesters in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidine scaffold is highly versatile, with modifications at key positions (e.g., substituents at C-2, C-3, C-4, or C-9) significantly altering physicochemical and biological properties. Below is a detailed comparison:
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogous Compounds
Pharmacological and Physicochemical Insights
Bioisosterism and Activity: The 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives exhibit bioisosterism with 4-hydroxyquinolin-2-ones, a class known for analgesic properties. This suggests that the pyrido[1,2-a]pyrimidine core can mimic quinolinone scaffolds in target binding while offering improved metabolic stability . Substitution at C-3 (e.g., benzylamide) enhances analgesic activity, as seen in the "acetic acid writhings" model, where these derivatives showed efficacy comparable to quinolinones .
Impact of Functional Groups: Carboxylic Acid (-COOH): The presence of -COOH at C-9 (as in the target compound) increases water solubility and facilitates ionic interactions with biological targets, such as enzymes or receptors. However, it may reduce blood-brain barrier permeability compared to esters (e.g., ethyl carboxylates) . Oxo (=O) Groups: Oxo substituents at C-4 or C-6 enhance hydrogen-bonding capacity, improving binding affinity to targets like cyclooxygenases or opioid receptors .
Synthetic Considerations: Derivatives like ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate are synthesized via refluxing with NaOH in ethanol, followed by acidification to yield carboxylic acids . This method highlights the ease of interconverting esters and acids in this scaffold.
Actividad Biológica
Overview
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid (CAS Number: 2377035-71-5) is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. Its structural similarities to other bioactive molecules have led to investigations into its mechanism of action and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid |
| InChI | InChI=1S/C9H10N2O2/c12-9(13)7-3-1-5-11-6-2-4-10-8(7)11/h1,3,5H,2,4,6H2,(H,12,13) |
Antimicrobial Properties
Research indicates that 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These results suggest potential applications in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably:
-
Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis in a dose-dependent manner.
- IC50 values for MCF-7 cells were reported at approximately 15 µM.
- HeLa cells exhibited an IC50 of around 20 µM.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation, leading to cell cycle arrest and subsequent apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrido[1,2-a]pyrimidine compounds. The findings indicated that modifications at the carboxylic acid position significantly enhanced antimicrobial activity against Gram-positive bacteria.
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. (2020) demonstrated that 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 40% compared to control groups after four weeks of treatment.
The biological activity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Receptor Interaction : It has been shown to interact with specific receptors that regulate cell growth and apoptosis.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrido[1,2-a]pyrimidine core, and how can they be adapted for 9-carboxylic acid derivatives?
The pyrido[1,2-a]pyrimidine scaffold is typically synthesized via cyclization reactions, such as Pd-catalyzed amidation or intramolecular cyclization of substituted pyridines. For carboxylic acid derivatives, post-synthetic modifications like hydrolysis of ester precursors or direct carboxylation using CO₂ under transition-metal catalysis are recommended. Key challenges include regioselectivity and avoiding side reactions; optimized conditions (e.g., Pd(OAc)₂, ligand systems, and anhydrous solvents) from analogous pyrido-pyrimidine syntheses should be referenced .
Q. Which analytical techniques are most reliable for assessing the purity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Impurity profiling should follow pharmacopeial guidelines, as demonstrated for structurally related fluoroquinolone derivatives, where impurities like N-oxides or regioisomers are quantified using reference standards . Mass spectrometry (LC-MS) and nuclear magnetic resonance (¹H/¹³C NMR) are critical for structural confirmation, particularly to resolve ambiguities in carboxyl group positioning .
Q. How do fluorine substituents influence the reactivity of pyrido[1,2-a]pyrimidine derivatives in carboxylation reactions?
Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the 9-position, facilitating carboxylation. However, steric hindrance from fluorine or adjacent substituents may reduce yields. Comparative studies on fluorinated analogs (e.g., 9-fluoro-pyrido-pyrimidines) suggest using milder bases (e.g., K₂CO₃ instead of NaOH) to minimize decarboxylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for pyrido[1,2-a]pyrimidine-9-carboxylic acid derivatives?
Contradictions in NMR data often arise from tautomerism or dynamic proton exchange. For example, the dihydro-pyrido-pyrimidine system may exhibit ring-chain tautomerism, altering peak multiplicity. Variable-temperature NMR or deuterated solvent studies can stabilize specific tautomers. Cross-validation with X-ray crystallography (e.g., CCDC-deposited structures of related compounds) is advised .
Q. What strategies mitigate N-oxide byproduct formation during the synthesis of pyrido[1,2-a]pyrimidine carboxylic acids?
N-Oxide formation is a common side reaction in piperazine-containing analogs. Strategies include:
- Using reducing agents (e.g., Zn/HCl) during workup.
- Avoiding strong oxidizers (e.g., H₂O₂) in reaction conditions.
- Monitoring reaction progress via LC-MS to terminate before over-oxidation. Pharmacopeial impurity profiles for ofloxacin N-oxide hydrochloride provide benchmarks for identifying and quantifying such byproducts .
Q. What mechanistic insights explain the regioselectivity of amidation reactions on the pyrido[1,2-a]pyrimidine core?
Regioselective functionalization at the 9-position is governed by electronic and steric factors. Density functional theory (DFT) studies on analogous pyrimidoindoles reveal that electron-deficient positions (e.g., para to electron-withdrawing groups) are more reactive. Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with pre-functionalized pyridines can enhance selectivity, as demonstrated in pyrido[3,2-d]pyrimidine syntheses .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity of pyrido[1,2-a]pyrimidine derivatives?
Discrepancies often stem from variations in assay conditions or impurity profiles. For instance, residual solvents (e.g., DMF) in crude products may inhibit enzyme activity. Rigorous purification (e.g., preparative HPLC) and adherence to standardized bioassay protocols (e.g., ISO 10993 for cytotoxicity) are critical. Comparative studies using certified reference materials (e.g., EP impurity standards) can isolate structure-activity relationships .
Methodological Recommendations
- Synthesis Optimization : Use Pd(OAc)₂/Xantphos catalytic systems for amidation, achieving yields >80% under inert atmospheres .
- Purification : Employ reverse-phase chromatography for carboxylic acid derivatives to separate polar byproducts .
- Structural Confirmation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS to resolve isomeric ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
